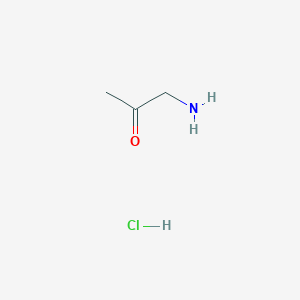

1-Aminopropan-2-one;hydron;chloride

説明

Structure

3D Structure of Parent

特性

CAS番号 |

7737-17-9 |

|---|---|

分子式 |

C3H8ClNO |

分子量 |

109.55 g/mol |

IUPAC名 |

1-aminopropan-2-one;hydron;chloride |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H |

InChIキー |

RUCLDQBBIJKQHO-UHFFFAOYSA-N |

正規SMILES |

[H+].CC(=O)CN.[Cl-] |

外観 |

Assay:≥95%A crystalline solid |

他のCAS番号 |

7737-17-9 |

ピクトグラム |

Irritant |

関連するCAS |

298-08-8 (Parent) |

同義語 |

1-Amino-2-propanone Hydrochloride; 2-Oxopropylammonium Chloride; Aminoacetone Hydrochloride; |

製品の起源 |

United States |

Foundational & Exploratory

Biological Role of Aminoacetone Hydrochloride in Threonine Catabolism

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary: The Reagent and the Metabolite

Aminoacetone Hydrochloride (AA[1][2][3]·HCl) is the stable, crystalline salt form of aminoacetone , a reactive alpha-aminoketone metabolite. While often overshadowed by the canonical glycine/acetyl-CoA pathway of threonine catabolism, aminoacetone represents a critical "leakage" pathway with profound toxicological implications.

In drug development and metabolic research, AA·HCl is utilized as a specific probe to investigate Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) activity and the production of Methylglyoxal (MG) . This guide details the mechanistic role of aminoacetone in threonine catabolism, its pathological conversion to cytotoxic aldehydes, and validated experimental workflows for its study.

Mechanistic Biochemistry: The Threonine Bifurcation

Threonine catabolism in mammals (and many prokaryotes) is not a linear process; it contains a critical bifurcation point governed by the stability of an intermediate.

The Canonical vs. The Leakage Pathway

The primary catabolic route involves Threonine Dehydrogenase (TDH) , which oxidizes L-threonine to 2-amino-3-ketobutyrate (AKB) .

-

Canonical Fate (Glycine Production): In a tightly coupled reaction, the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) (also known as GCAT) converts AKB into Glycine and Acetyl-CoA.[4] This is the bioenergetically favorable route.

-

The Leakage Fate (Aminoacetone Production): AKB is chemically unstable. If KBL activity is insufficient, or if the TDH-KBL complex is uncoupled, AKB undergoes spontaneous decarboxylation to form Aminoacetone and CO₂.

The Oxidative Trap: SSAO and Methylglyoxal

Once formed, aminoacetone accumulates unless metabolized. Unlike many amines degraded by Monoamine Oxidase (MAO), aminoacetone is a specific substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1).

-

Reaction: Aminoacetone + O₂ + H₂O

Methylglyoxal + H₂O₂ + NH₃ -

Consequence: This reaction generates two distinct toxins: Methylglyoxal (MG) , a potent precursor to Advanced Glycation End-products (AGEs), and Hydrogen Peroxide (H₂O₂) , a source of oxidative stress.

Pathway Visualization

Figure 1: The bifurcation of Threonine catabolism. Note the transition from bioenergetic substrates (Glycine) to cytotoxic metabolites (Aminoacetone/Methylglyoxal) upon enzyme uncoupling.

Pathological Significance & Drug Targets

Diabetes and Vascular Complications

Research indicates that SSAO is highly expressed in vascular smooth muscle and endothelial cells. In diabetic conditions, threonine catabolism is upregulated, leading to increased aminoacetone pools.

-

Mechanism: High AA + High SSAO Activity = Localized production of Methylglyoxal in blood vessels.

-

Result: Cross-linking of proteins (AGE formation), endothelial dysfunction, and atherosclerosis.

Specificity Validation (MAO vs. SSAO)

A critical "Trustworthiness" check in experimental design is inhibitor selection.

-

MAO Inhibitors (e.g., Pargyline, Clorgyline): Do not inhibit aminoacetone oxidation.[5][6]

-

SSAO Inhibitors (e.g., Semicarbazide, MDL-72974A): Completely abolish aminoacetone oxidation.[5]

-

Implication: This specificity makes AA·HCl an excellent tool for screening VAP-1 inhibitors without MAO off-target effects.

Experimental Workflows

Reagent Preparation

Aminoacetone Hydrochloride is hygroscopic.[7]

-

Storage: -20°C, desiccated.

-

Stock Solution: Prepare fresh in phosphate-buffered saline (PBS), pH 7.4.

-

Stability: The free base (aminoacetone) is unstable and condenses; always maintain as the HCl salt until the moment of assay.

Protocol: Enzymatic Assay for SSAO Activity

This protocol uses AA·HCl to measure SSAO activity in tissue homogenates (e.g., aorta, adipose tissue).

Principle: AA is oxidized to Methylglyoxal (MG).[3][8] MG is unstable and must be trapped immediately with o-phenylenediamine (o-PD) to form 2-methylquinoxaline, which is detected via HPLC.

Step-by-Step Methodology:

-

Homogenization: Homogenize tissue (1:10 w/v) in 10 mM potassium phosphate buffer (pH 7.4). Centrifuge at 600 x g (10 min) to remove debris. Use the supernatant.

-

Pre-incubation:

-

Mix 100 µL Tissue Homogenate + 100 µL Buffer.

-

Control A: Add 1 mM Pargyline (blocks MAO).

-

Control B: Add 1 mM Semicarbazide (blocks SSAO - negative control).[5]

-

Incubate at 37°C for 20 mins.

-

-

Reaction Initiation:

-

Add Aminoacetone HCl (Final concentration: 0.5 – 1.0 mM).

-

Add o-phenylenediamine (o-PD) (Final concentration: 2 mM) simultaneously to trap MG as it forms.

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Stop reaction with 100 µL of 4 M Perchloric Acid (HClO₄).

-

Analysis: Centrifuge precipitates. Inject supernatant into HPLC (C18 column). Detect 2-methylquinoxaline at 315 nm.

Protocol: Cellular Oxidative Stress Model

Objective: Induce mitochondrial toxicity in pancreatic

-

Culture: Seed cells at

cells/well. -

Treatment:

-

Add AA[9]·HCl (0.5 mM).

-

Critical Factor: Add trace Copper (

, 10 µM). AA acts as a pro-oxidant primarily via metal-catalyzed oxidation (Weiss reaction).

-

-

Readout: Measure ROS generation (DCF-DA fluorescence) or cell viability (MTT assay) after 4–24 hours.

Workflow Visualization

Figure 2: Validated workflow for quantifying SSAO activity using Aminoacetone HCl as a specific substrate.

Quantitative Data Summary

The following kinetic parameters are essential for designing assays. Note the high affinity of SSAO for Aminoacetone compared to other amines.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg) | Inhibitor Sensitivity |

| SSAO (Human Aorta) | Aminoacetone | 92 ± 15 | 270 | Semicarbazide (Sensitive) |

| SSAO (Rat Aorta) | Aminoacetone | 19 ± 3 | 510 | Semicarbazide (Sensitive) |

| SSAO | Benzylamine (Ref) | ~150 | ~100 | Semicarbazide (Sensitive) |

| MAO-A/B | Aminoacetone | N/A | Negligible | Pargyline (Insensitive) |

Data compiled from kinetic studies on vascular smooth muscle preparations [1, 2].

References

-

Precious, E., et al. (1988). The metabolism of aminoacetone to methylglyoxal by semicarbazide-sensitive amine oxidase in human umbilical artery. Biochemical Journal . Link

-

Deng, Y., et al. (1998). Aminoacetone metabolism by semicarbazide-sensitive amine oxidase in rat aorta. Journal of Pharmacology and Experimental Therapeutics . Link

-

Lyles, G.A. (1996). Nature and clinical significance of semicarbazide-sensitive amine oxidases. Progress in Drug Research . Link

-

Sartori, A., et al. (2008). Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells.[3][10] Chemical Research in Toxicology . Link

-

Kazachkov, M., & Yu, P.H. (2005).[11] A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples. Journal of Chromatography B . Link

Sources

- 1. AMINOACETONE HYDROCHLORIDE | 7737-17-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Assessment of the deamination of aminoacetone, an endogenous substrate for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of aminoacetone to methylglyoxal by semicarbazide-sensitive amine oxidase in human umbilical artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Aminoacetone metabolism by semicarbazide-sensitive amine oxidase in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. a2bchem.com [a2bchem.com]

- 11. A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Aminoacetone Conversion to Methylglyoxal In Vivo

Executive Summary

The conversion of aminoacetone (AA) to methylglyoxal (MG) represents a critical, yet often overlooked, intersection between amino acid catabolism and oxidative stress. Unlike the well-characterized glycolytic production of MG, this pathway is catalyzed by Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) .

This guide details the mechanistic underpinnings of this reaction, its pathological significance in diabetes and vascular disorders, and provides a validated experimental framework for its quantification. For drug development professionals, targeting the SSAO/VAP-1 axis offers a dual therapeutic opportunity: reducing the burden of the glycating agent MG and mitigating vascular inflammation caused by concomitant hydrogen peroxide (

Part 1: The Metabolic Origins of Aminoacetone

Aminoacetone is not a random metabolite; it is a specific product of threonine and glycine catabolism. Understanding its origin is essential for controlling the upstream flux of substrates available for conversion to MG.

Threonine Catabolism

The primary source of endogenous aminoacetone is the catabolism of L-threonine.[1]

-

Dehydrogenation: L-Threonine is converted to 2-amino-3-ketobutyrate by Threonine Dehydrogenase (TDH) .[2]

-

Decarboxylation: 2-amino-3-ketobutyrate is unstable. While some is converted to Glycine and Acetyl-CoA, a significant portion undergoes spontaneous decarboxylation to form Aminoacetone .

The "Toxic Bridge"

Aminoacetone serves as a bridge between amino acid metabolism and reactive carbonyl species (RCS). Under normal physiological conditions, AA levels are low. However, in ketogenic states or diabetes, threonine catabolism is upregulated, increasing the pool of AA available for oxidation by SSAO.

Part 2: The Enzymatic Mechanism (SSAO/VAP-1)

The conversion of AA to MG is an oxidative deamination catalyzed by SSAO (EC 1.4.3.21). Unlike Monoamine Oxidase (MAO), SSAO is insensitive to pargyline but inhibited by semicarbazide.

The Reaction Stoichiometry

The reaction is a "double-edged sword," producing two distinct cytotoxic species simultaneously:

-

Methylglyoxal (MG): A potent dicarbonyl that reacts with arginine residues to form Advanced Glycation End-products (AGEs), specifically hydroimidazolones (MG-H1).[3]

-

Hydrogen Peroxide (

): A Reactive Oxygen Species (ROS) that drives endothelial oxidative stress and vascular inflammation.

Mechanistic Pathway Diagram

The following diagram illustrates the pathway from Threonine to AGEs, highlighting the critical role of SSAO.

Figure 1: The metabolic pathway converting Threonine to Methylglyoxal via SSAO, generating oxidative and carbonyl stress.[4]

Enzymatic Kinetics

SSAO exhibits high specificity for aminoacetone compared to other endogenous amines like methylamine.[5]

| Parameter | Aminoacetone (Substrate) | Methylamine (Substrate) | Biological Implication |

| ~12 | ~65 | SSAO preferentially targets AA even at low physiological concentrations. | |

| High | Moderate | Rapid turnover of AA leads to acute spikes in MG and | |

| Inhibitor Sensitivity | Semicarbazide, MDL-72527 | Semicarbazide, MDL-72527 | Confirms SSAO identity; insensitive to MAO inhibitors (Pargyline). |

Data aggregated from kinetic studies on human vascular smooth muscle cells (VSMCs) and endothelial VAP-1.

Part 3: Experimental Protocol: In Vitro SSAO Activity Assay

To study this mechanism or screen inhibitors, a robust analytical method is required. The direct measurement of MG is difficult due to its volatility and reactivity. The gold standard involves derivatization with 1,2-diaminobenzene (o-phenylenediamine) followed by HPLC.

Principle

-

Incubation: Tissue homogenate or recombinant VAP-1 is incubated with Aminoacetone.

-

Quenching: The reaction is stopped by acid.

-

Derivatization: MG reacts with o-phenylenediamine (OPD) to form 2-methylquinoxaline .

-

Quantification: The quinoxaline derivative is stable and UV-absorbent (312 nm).

Workflow Diagram

Figure 2: Step-by-step workflow for the HPLC-based quantification of SSAO activity via Methylglyoxal.

Detailed Methodology

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 7.4).

-

Substrate: Aminoacetone hydrochloride (Sigma-Aldrich).

-

Derivatizing Agent: 10 mM o-phenylenediamine (OPD) in 0.5 M HCl.

-

Internal Standard: 5-methylquinoxaline (optional but recommended).

Protocol Steps:

-

Preparation: Dilute tissue homogenate (e.g., rat aorta, adipose tissue) or recombinant VAP-1 enzyme in Phosphate buffer to a final volume of 200

L. -

Pre-incubation: If testing inhibitors (e.g., Semicarbazide 1 mM), incubate with enzyme for 30 mins at 37°C before adding substrate.

-

Start Reaction: Add Aminoacetone (Final concentration 50-500

M). Incubate for 30-60 minutes at 37°C. -

Stop Reaction: Add 20

L of 60% Perchloric Acid (PCA) to precipitate proteins and acidify the solution. Centrifuge at 12,000 x g for 5 mins. -

Derivatization: Transfer supernatant to a dark vial. Add 100

L of OPD reagent. Incubate in the dark at room temperature for 4 hours (or overnight). -

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5

m, 4.6 x 150 mm). -

Mobile Phase: Isocratic elution with Methanol:Water:Acetonitrile (42:56:2).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 312 nm (or Fluorescence Ex: 344nm, Em: 420nm for higher sensitivity).

-

Target: 2-Methylquinoxaline (Retention time approx 5-7 mins depending on column).

-

Part 4: Pathological Implications & Drug Targets

The "Double Hit" Hypothesis

The conversion of AA to MG is unique because it generates both Carbonyl Stress (MG) and Oxidative Stress (

-

Vascular Endothelium: VAP-1 is highly expressed on the surface of endothelial cells.[7] The local production of

recruits leukocytes, while MG crosslinks endothelial proteins, leading to stiffening and dysfunction. -

Diabetes: In Type 1 and Type 2 diabetes, threonine catabolism is often upregulated, and SSAO activity is increased. This creates a feed-forward loop of vascular damage.

Therapeutic Intervention

Inhibiting SSAO/VAP-1 is a viable strategy to block this specific source of MG without interfering with the glyoxalase system (which detoxifies MG).

-

Drug Candidates: Small molecule SSAO inhibitors (e.g., PXS-4728A) have shown promise in reducing non-alcoholic steatohepatitis (NASH) and diabetic retinopathy by severing this specific oxidative pathway.

References

-

Lyles, G. A. (1996). Mammalian plasma and tissue-bound semicarbazide-sensitive amine oxidases: biochemical, pharmacological and physiological aspects. International Journal of Biochemistry & Cell Biology.

-

O'Brien, P. J., et al. (2005). Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells. Chemical Research in Toxicology.

-

Kalapos, M. P. (1999). Methylglyoxal in living organisms: chemistry, biochemistry, toxicology and biological implications.[3] Toxicology Letters.

-

Yu, P. H., & Zuo, D. M. (1996). Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Diabetes.[8][6][9][10]

-

Deng, Y., et al. (2005). A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples. Journal of Chromatography B.

Sources

- 1. Catabolism of threonine in mammals by coupling of L-threonine 3-dehydrogenase with 2-amino-3-oxobutyrate-CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylglyoxal-Glyoxalase 1 Balance: The Root of Vascular Damage | MDPI [mdpi.com]

- 4. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. utupub.fi [utupub.fi]

- 8. mdpi.com [mdpi.com]

- 9. Methylglyoxal: A Key Factor for Diabetic Retinopathy and Its Effects on Retinal Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Aminoacetone Hydrochloride: Technical Risk Profile & Application Guide

CAS: 7737-17-9 | Formula: C₃H₈ClNO | MW: 109.55 g/mol [1][2][3]

Part 1: Molecular Identity & The Instability Paradox

Aminoacetone hydrochloride (AA[1][4]·HCl) is not merely a chemical reagent; it is a metabolic probe critical for understanding oxidative stress, mitochondrial dysfunction, and the Maillard reaction in diabetic pathology. Unlike standard stable reagents, AA·HCl possesses a "ticking clock" mechanism: upon neutralization or exposure to physiological pH, it rapidly degrades or oxidizes.

This guide moves beyond the standard Safety Data Sheet (SDS) to address the chemical behavior that dictates safety and experimental success.

1.1 The Core Instability

Commercially available AA is stabilized as the hydrochloride salt. The free base (Aminoacetone) is thermodynamically unstable. In solution, particularly at pH > 7.0, it undergoes two competing destructive pathways:

-

Aerobic Oxidation: Catalyzed by transition metals (Fe³⁺, Cu²⁺), generating methylglyoxal (MGO), hydrogen peroxide (H₂O₂), and superoxide radicals.

-

Self-Condensation: Dimerization to form substituted pyrazines.

Experimental Implication: Researchers often fail to observe expected biological effects because their AA stock has already converted to 2,5-dimethylpyrazine before reaching the cell culture.

Part 2: Critical Degradation Pathways (Visualization)

The following diagram illustrates the divergent pathways of Aminoacetone degradation. Understanding this is essential for controlling experimental variables.

Caption: Divergent degradation pathways of Aminoacetone upon neutralization. The pyrazine pathway represents sample loss; the MGO pathway represents biological toxicity.

Part 3: Toxicological Profile & Mechanism

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

While standard SDS classifications list irritation, the true pharmacological hazard is its role as a pro-oxidant Trojan horse.

3.1 The "Trojan Horse" Mechanism

AA·HCl is structurally similar to glycine and threonine. It enters cells and mitochondria, where it is metabolized by Semicarbazide-Sensitive Amine Oxidase (SSAO) or undergoes metal-catalyzed auto-oxidation.

-

Mitochondrial Permeabilization: AA oxidation generates enoyl radicals and ROS, which open the Mitochondrial Permeability Transition Pore (MPTP), leading to cytochrome c release and apoptosis [1].

-

Protein Crosslinking: The metabolite Methylglyoxal (MGO) is a potent glycating agent, forming Advanced Glycation End-products (AGEs) with proteins and DNA [2].

3.2 Biological Toxicity Pathway

Caption: Mechanism of Aminoacetone-induced cellular toxicity via ROS generation and Methylglyoxal formation.

Part 4: Self-Validating Handling Protocols

To ensure scientific integrity, you must validate that your reagent has not degraded into pyrazines.

4.1 Storage & Stability

| Condition | Duration | Status |

| Solid (-20°C) | 6 Months | Stable if desiccated. |

| Solid (RT) | < 48 Hours | Hygroscopic; risk of hydrolysis. |

| Solution (Acidic) | Days | Stable at pH < 3. |

| Solution (Neutral) | Minutes | Rapid dimerization (yellowing indicates degradation). |

4.2 Protocol: Preparation & Quality Check (The "Self-Validating" System)

Objective: Prepare a stock solution and verify absence of 2,5-dimethylpyrazine.

-

Solvent Choice: Use deoxygenated water or DMSO. Avoid phosphate buffers initially (accelerates auto-oxidation).

-

Dissolution: Dissolve AA·HCl to 10-100 mM. Keep on ice.

-

Validation Step (UV-Vis):

-

Procedure: Scan absorbance from 200–400 nm.

-

Pass Criteria: Peak near 260–270 nm is minimal/absent.

-

Fail Criteria: Strong absorbance at 275 nm indicates formation of pyrazine derivatives (dimerization has occurred) [3].

-

-

Usage: Use immediately. Do not store neutral solutions.

4.3 Emergency Response

-

Inhalation: Move to fresh air. AA dust is caustic to mucous membranes.

-

Skin Contact: Wash with soap/water.[4] Note: Yellow staining on skin indicates reaction with skin proteins (Maillard reaction) and potential oxidative damage.

-

Eye Contact: Rinse for 15 mins. Consult ophthalmologist.

Part 5: Quantitative Data Summary

| Property | Value | Note |

| Melting Point | ~208–210°C | Decomposes upon melting [4]. |

| Solubility | > 50 mg/mL (H₂O) | Highly soluble; acidic pH in solution. |

| pKa | ~7.3 (amine) | At physiological pH, significant fraction is unprotonated (reactive). |

| Redox Potential | -0.51 V | Capable of reducing Ferricytochrome c directly [5]. |

References

-

Bechara, E. J., et al. (2004). Aminoacetone induces iron-mediated oxidative damage to isolated rat liver mitochondria.[5] Archives of Biochemistry and Biophysics. Link

-

Dutra, F., et al. (2001). Aminoacetone: a putative endogenous source of methylglyoxal.[6] Chemical Research in Toxicology. Link

-

Tressl, R., et al. (1999). Formation of 2,5-dimethylpyrazine from aminoacetone. Journal of Agricultural and Food Chemistry. Link

-

Organic Syntheses. (1963).[7] Aminoacetone Semicarbazone Hydrochloride and Aminoacetone Hydrochloride. Org. Synth. Coll. Vol. 4, p.5. Link

-

Sartori, A., et al. (2013).[8] Ferricytochrome c Directly Oxidizes Aminoacetone to Methylglyoxal.[8] PLOS ONE. Link

Sources

- 1. 1-Aminoacetone Hydrochloride | CAS 7737-17-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Aminoacetone induces iron-mediated oxidative damage to isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ferricytochrome c Directly Oxidizes Aminoacetone to Methylglyoxal, a Catabolite Accumulated in Carbonyl Stress | PLOS One [journals.plos.org]

The Pro-Oxidant Nature of Aminoacetone: A Mechanistic Exploration of its Relationship with Reactive Oxygen Species (ROS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacetone, an endogenous catabolite of threonine and glycine, has emerged as a molecule of significant interest in the study of cellular metabolism and pathophysiology.[1][2][3] While historically viewed as a simple metabolic intermediate, a growing body of evidence reveals its potent pro-oxidant capabilities. This guide provides a comprehensive technical overview of the intricate relationship between aminoacetone hydrochloride and the generation of reactive oxygen species (ROS). We will dissect the enzymatic and non-enzymatic pathways that convert aminoacetone into ROS-generating species, explore the downstream cellular consequences of this induced oxidative stress, and provide validated experimental protocols for researchers investigating these phenomena. This document is intended to serve as a foundational resource for scientists in basic research and drug development, offering both mechanistic insights and practical methodologies.

Introduction: Deconstructing Aminoacetone and its Oxidative Potential

Aminoacetone: A Bioactive Metabolic Intermediate

Aminoacetone (1-amino-2-propanone) is a naturally occurring α-aminoketone derived from the mitochondrial metabolism of the amino acids L-threonine and glycine.[1][4] It is considered a putative endogenous source of the highly reactive and cytotoxic dicarbonyl compound, methylglyoxal (MG).[5][6] Under certain pathological conditions, such as diabetes, starvation, and exhaustion, the production of aminoacetone can be significantly increased.[7] Its hydrochloride salt is the common, stable form used in research settings.[3][8]

Reactive Oxygen Species (ROS): The Double-Edged Sword of Cellular Life

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•).[9] They are natural by-products of aerobic metabolism, primarily originating from the mitochondrial electron transport chain.[9][10] At low to moderate concentrations, ROS function as critical second messengers in various cellular signaling pathways.[10] However, when their production overwhelms the cell's antioxidant defense systems, a state of "oxidative stress" ensues.[9] This imbalance leads to indiscriminate damage to vital macromolecules such as DNA, proteins, and lipids, and is implicated in a wide range of diseases.[9][11]

The central thesis of this guide is that the metabolic processing of aminoacetone represents a significant and direct link between amino acid catabolism and the onset of cellular oxidative stress, driven by the robust generation of ROS.

The Biochemical Nexus: Pathways of ROS Generation from Aminoacetone

The conversion of aminoacetone into ROS is not a single event but a multi-faceted process involving both highly regulated enzymatic reactions and spontaneous, metal-catalyzed oxidation.

Enzymatic Conversion: The Central Role of Semicarbazide-Sensitive Amine Oxidase (SSAO)

The primary enzymatic route for aminoacetone metabolism is catalyzed by Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Amine Oxidase, Copper-Containing (AOC3) or Vascular Adhesion Protein-1 (VAP-1).[1][2][12] SSAO is a widespread enzyme found in both soluble and membrane-bound forms, particularly in vascular smooth muscle, adipose tissue, and endothelial cells.[1][7]

The SSAO-catalyzed reaction proceeds as follows: Aminoacetone + O₂ + H₂O → Methylglyoxal + NH₄⁺ + H₂O₂

This single enzymatic step is a direct source of two cytotoxic molecules:

-

Methylglyoxal (MG): A potent glycating agent that contributes to "carbonyl stress" and can independently induce ROS production.[13][14][15]

-

Hydrogen Peroxide (H₂O₂): A key reactive oxygen species that can diffuse across membranes and participate in further radical-generating reactions.[5][7]

The affinity of SSAO for aminoacetone is notably high compared to other endogenous amines, suggesting that aminoacetone is a physiologically relevant substrate. This enzymatic pathway is considered a major contributor to the formation of both methylglyoxal and H₂O₂ in the vasculature.[1]

Metal-Catalyzed Auto-oxidation: A Non-Enzymatic Source of ROS

Aminoacetone can also undergo aerobic oxidation in the absence of enzymes, a process that is potently catalyzed by transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺).[5][16] This auto-oxidation process is a radical chain reaction that generates both superoxide and hydrogen peroxide.[5][11]

The key steps involve:

-

Initiation: Aminoacetone transfers an electron to a metal ion (e.g., Cu²⁺), generating an aminoacetone radical and the reduced metal ion (Cu⁺).

-

Propagation: The reduced metal ion (Cu⁺) reacts with molecular oxygen (O₂) to produce the superoxide radical (O₂•−).[5]

-

ROS Generation: The superoxide radical can then dismutate to form hydrogen peroxide (H₂O₂). These ROS can further react via Fenton-like chemistry with reduced metal ions to produce the highly damaging hydroxyl radical (HO•).[16]

This pathway is particularly relevant in pathologies associated with metal dyshomeostasis, such as iron overload conditions.[17] Studies have shown that this metal-catalyzed oxidation of aminoacetone is propagated by the superoxide radical anion (O₂•−).[5] Furthermore, ferricytochrome c, a component of the mitochondrial electron transport chain, can directly oxidize aminoacetone to methylglyoxal, a reaction that also produces superoxide and hydroxyl radical intermediates.[11]

Caption: Metabolic pathways of aminoacetone leading to ROS generation.

Cellular Ramifications of Aminoacetone-Induced Oxidative Stress

The generation of ROS and methylglyoxal from aminoacetone metabolism triggers a cascade of deleterious cellular events.

Mitochondrial Damage and Permeability Transition

Mitochondria are both a primary source and a primary target of ROS. Aminoacetone-derived ROS, particularly in the presence of iron, can induce Ca²⁺-mediated mitochondrial membrane permeabilization.[17] This event, known as the mitochondrial permeability transition (MPT), involves the opening of non-specific pores in the inner mitochondrial membrane, leading to the collapse of the membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors like cytochrome c, ultimately driving the cell towards apoptosis.[17]

Oxidative Damage to Cellular Macromolecules

-

DNA Damage: H₂O₂ generated during aminoacetone auto-oxidation can react with transition metals (like Cu⁺) to form species capable of causing oxidative DNA damage.[16] Studies have demonstrated that aminoacetone treatment increases the levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker of oxidative DNA damage, and causes DNA cleavage in cultured human cells.[16]

-

Protein Modification: ROS can cause oxidative modifications to proteins, leading to aggregation and loss of function. For example, aminoacetone-generated ROS induce aggregation and functional impairment of ceruloplasmin, a key plasma antioxidant and copper transporter.[18][19] This compromises the body's systemic antioxidant capacity.

-

Lipid Peroxidation: While not as extensively documented specifically for aminoacetone, the ROS generated (especially HO•) are potent initiators of lipid peroxidation, leading to loss of membrane integrity and function.

Induction of Apoptosis

In cell models relevant to diabetes, such as the insulin-producing RINm5f cell line, aminoacetone administration induces cell death.[5][6] This process is linked to oxidative stress, as the cytotoxic effects can be partially mitigated by antioxidants like catalase and superoxide dismutase.[5] Mechanistically, aminoacetone, in the presence of copper ions, has been shown to increase cytosolic calcium, promote DNA fragmentation, and increase the pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) mRNA expression ratio, all hallmarks of apoptosis induction.[5]

Table 1: Summary of Cellular Effects of Aminoacetone-Induced ROS

| Cellular Target/Process | Observed Effect | Key Mediators | Supporting Evidence |

| Mitochondria | Membrane Permeability Transition (MPT) | ROS, Ca²⁺, Iron | Inhibition by cyclosporin A and EGTA[17] |

| DNA | Increased 8-oxodG, strand cleavage | H₂O₂, Cu(I) | Measurement in cultured cells and calf thymus DNA[16] |

| Proteins | Aggregation, loss of function (e.g., Ceruloplasmin) | ROS-driven thiol cross-linking | Inhibition by SOD, catalase, DTT[18][19] |

| Cell Viability | Apoptosis, Cell Death (e.g., pancreatic β-cells) | Oxidative Stress, Ca²⁺, Bax/Bcl-2 ratio | Increased DNA fragmentation and cell death in RINm5f cells[5] |

| Antioxidant System | Reduction in total Glutathione (GSH) levels | ROS, hydroxyl radicals | Observed in vascular smooth muscle cells[20] |

Methodologies for Investigation

Studying the aminoacetone-ROS relationship requires robust and validated experimental approaches. As a senior application scientist, I advocate for self-validating systems where experimental choices are justified by the underlying mechanism.

Mandatory Safety & Handling Precautions

Aminoacetone hydrochloride is a chemical reagent intended for research use only.[8]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[21]

-

Storage: Store in a cool, dry place, tightly sealed to protect from moisture, as the compound can be hygroscopic.[3][22] Recommended storage is often at -20°C for long-term stability.[3][22]

-

Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations.[8]

Experimental Protocol: Measurement of General Intracellular ROS using H₂DCFDA

This protocol is a standard method for quantifying global intracellular ROS levels.[23]

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is non-fluorescent. Once inside the cell, cellular esterases cleave the acetate groups, trapping the resulting H₂DCF molecule. Subsequent oxidation by ROS converts H₂DCF into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[24][25]

Step-by-Step Methodology:

-

Cell Culture: Seed cells (e.g., HeLa, adherent, or Jurkat, suspension) in a 96-well plate at a density that ensures they are in the mid-exponential growth phase (~70-80% confluency for adherent cells) on the day of the experiment.[23][25]

-

Preparation of Reagents:

-

Prepare a stock solution of H₂DCFDA (e.g., 10 mM in DMSO).

-

Prepare a fresh working solution of H₂DCFDA (e.g., 10-100 µM) in pre-warmed serum-free media or a suitable buffer (e.g., PBS or HBSS). Protect from light.

-

Prepare solutions of aminoacetone hydrochloride at various concentrations (e.g., 0.1 mM to 5 mM) in the appropriate cell culture medium.[5]

-

Causality Check: Using serum-free media during the dye-loading step prevents interference from esterases present in fetal bovine serum (FBS).

-

-

Dye Loading:

-

Treatment:

-

Remove the H₂DCFDA solution and wash the cells twice with warm PBS to remove any extracellular dye.

-

Add the prepared aminoacetone hydrochloride solutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., H₂O₂ or K₂TeO₃).[23]

-

Incubate for the desired treatment period (e.g., 30 minutes to several hours).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer.

-

Excitation wavelength: ~490-495 nm

-

Self-Validation: Always run parallel wells for a cell viability assay (e.g., MTT or Trypan Blue) to ensure that observed changes in fluorescence are not simply due to cell death.

-

Caption: Experimental workflow for intracellular ROS detection using H₂DCFDA.

Protocol: Specific Detection of Mitochondrial Superoxide with MitoSOX™ Red

Principle: MitoSOX™ Red is a cell-permeable fluorogenic dye that specifically targets mitochondria. Once in the mitochondria, it is oxidized by superoxide (O₂•−), but not by other ROS, causing it to fluoresce brightly. This specificity makes it the gold standard for measuring mitochondrial superoxide.

Step-by-Step Methodology:

-

Cell Culture: Prepare cells as described in section 4.2.1. Live-cell imaging dishes or plates are recommended.

-

Preparation of Reagents:

-

Prepare a 5 mM stock solution of MitoSOX™ Red in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

On the day of the experiment, prepare a fresh working solution of MitoSOX™ Red (typically 2.5-5 µM) in warm HBSS or other suitable buffer.

-

-

Treatment & Staining:

-

Experimental Choice: You can either treat the cells with aminoacetone hydrochloride first and then stain, or co-incubate. For kinetic studies, staining first is preferable. We will describe the pre-treatment approach.

-

Treat cells with aminoacetone hydrochloride for the desired period as described in 4.2.4.

-

Remove the treatment medium and wash cells once with warm buffer (e.g., HBSS).

-

Add the MitoSOX™ Red working solution to the cells.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Causality Check: The short incubation time is critical to prevent artifacts from dye oxidation outside the mitochondria.

-

-

Wash and Image:

-

Gently wash the cells three times with warm buffer.

-

Immediately image the cells using a fluorescence microscope or analyze via flow cytometry.

-

Excitation wavelength: ~510 nm

-

Emission wavelength: ~580 nm

-

Self-Validation: For microscopy, co-stain with a mitochondrial potential-independent marker like MitoTracker™ Green to confirm the localization of the signal to the mitochondria.

-

Conclusion and Future Directions

The relationship between aminoacetone hydrochloride and reactive oxygen species is a clear and mechanistically supported example of how metabolic pathways can directly fuel cellular oxidative stress. Through both enzymatic (SSAO-mediated) and non-enzymatic (metal-catalyzed) routes, aminoacetone is converted into H₂O₂, O₂•−, and the potent glycating agent methylglyoxal. This cascade leads to profound cellular dysfunction, including mitochondrial damage, macromolecular degradation, and apoptosis.

For researchers in drug development, understanding this pathway is critical. It presents potential therapeutic targets for mitigating oxidative stress in diseases where aminoacetone levels are elevated, such as diabetes. Inhibition of SSAO, for instance, could be a strategy to reduce the production of both ROS and methylglyoxal from this specific source.[2][7] Furthermore, the experimental protocols provided herein offer a robust framework for screening compounds that may protect against aminoacetone-induced cytotoxicity. Future research should focus on further elucidating the in vivo contribution of this pathway to disease progression and exploring the therapeutic potential of targeted interventions.

References

- Lyles, G. A. (1995). Aminoacetone metabolism by semicarbazide-sensitive amine oxidase in rat aorta. PubMed.

- Barrick Lab. Measuring Intracellular Reactive Oxygen Species (ROS). Barrick Lab Website.

- PCBIS. Measurement of intracellular reactive oxygen species (ROS). PCBIS Website.

- Cayman Chemical. (2025). Safety Data Sheet: Aminoacetone (hydrochloride). Cayman Chemical.

- Deng, Y., et al. (1999). Assessment of the deamination of aminoacetone, an endogenous substrate for semicarbazide-sensitive amine oxidase. PubMed.

- Lyles, G. A. (1996). Some aspects of the pathophysiology of semicarbazide-sensitive amine oxidase enzymes. PubMed.

- Matafome, P., et al. (2025). Methylglyoxal Formation—Metabolic Routes and Consequences. PMC.

- Jo, J., et al. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol.

- JoVE. (2023). Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines. JoVE.

- Sartori, A., et al. (2008). Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells. PubMed.

- MedChemExpress. Aminoacetone hydrochloride | SSAO Substrate. MedChemExpress.

- Sartori, A., et al. (2013). Ferricytochrome c Directly Oxidizes Aminoacetone to Methylglyoxal, a Catabolite Accumulated in Carbonyl Stress. PLOS ONE.

- Garay-Malpartida, H. M., et al. (2004). Aminoacetone induces iron-mediated oxidative damage to isolated rat liver mitochondria. PubMed.

- Chemical Supplier. MSDS of 1-[ethyl(methyl)amino]acetone hydrochloride. Example Supplier.

- Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie.

- Cassiman, D., et al. (2006). Methylglyoxal Impairs the Insulin Signaling Pathways Independently of the Formation of Intracellular Reactive Oxygen Species. American Diabetes Association.

- O'Sullivan, J., et al. (2004). Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do. PubMed.

- Murata, M., et al. (1999). Oxidative DNA damage induced by aminoacetone, an amino acid metabolite. PubMed.

- Braun, A. (2019). SEMICARBAZIDE-SENSITIVE AMINE OXIDASE (SSAO) AND ITS INTERACTION WITH LYSYL OXIDASE (LOX) IN RAT AORTIC VASCULAR SMOOTH MUSCLE C. University of Hertfordshire Research Archive.

- Dutra, F., et al. (2005). Aminoacetone induces oxidative modification to human plasma ceruloplasmin. PubMed.

- ChemScene. Aminoacetone hydrochloride. ChemScene.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Aminoacetonitrile hydrochloride. ChemicalBook.

- Dutra, F., et al. (2005). Aminoacetone Induces Oxidative Modification to Human Plasma Ceruloplasmin. ACS Publications.

- Wang, Y., et al. (2025). Methylglyoxal induces oxidative stress and ferroptosis of renal tubular epithelial cells in acute and chronic kidney injury mice. Frontiers.

- de Oliveira, M. G., et al. (2021). Aerobic co-oxidation of hemoglobin and aminoacetone, a putative source of methylglyoxal. Free Radical Biology and Medicine.

- Stankovic, B., et al. (2023). The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells. University of Hertfordshire Research Archive.

- Molla, G., et al. (2014). Enzymatic activity of SoAAO on aminoacetone in 20 mM Tris/HCl (pH 8.0). ResearchGate.

- Matafome, P., et al. (2025). Methylglyoxal Formation—Metabolic Routes and Consequences. ResearchGate.

- Cayman Chemical. Aminoacetone (hydrochloride). Cayman Chemical.

- A2B Chem. AMINOACETONE HYDROCHLORIDE. A2B Chem.

- Lyles, G. A., & Chalmers, J. (1992). The metabolism of aminoacetone to methylglyoxal by semicarbazide-sensitive amine oxidase in human umbilical artery. PubMed.

- Elliott, W. H. (1960). The enzymic formation of aminoacetone from threonine and its further metabolism. SciSpace.

- Chen, Y., et al. (2017). Aberrant mitochondrial ROS accumulation in mitochondrial fusion-deficient cells upon glucose starvation. ResearchGate.

- Le, T. H., et al. (2021). Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity. MDPI.

- Bird, M. I., & Nunn, P. B. (1983). Formation of glycine and aminoacetone from L-threonine by rat liver mitochondria. PubMed.

- Aon, M. A., et al. (2022). The Complex Interplay between Mitochondria, ROS and Entire Cellular Metabolism. MDPI.

- Egbujor, M. C., & Okoro, U. C. (2024). An insight into role of amino acids as antioxidants via NRF2 activation. Springer Link.

- Juan, C. A., et al. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. MDPI.

- Powers, S. K., & Jackson, M. J. (2018). Reactive Oxygen and Nitrogen Species Regulate Key Metabolic, Anabolic, and Catabolic Pathways in Skeletal Muscle. MDPI.

- Egbujor, M. C., & Okoro, U. C. (2024). An insight into role of amino acids as antioxidants via NRF2 activation. PMC - NIH.

Sources

- 1. Aminoacetone metabolism by semicarbazide-sensitive amine oxidase in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the deamination of aminoacetone, an endogenous substrate for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Formation of glycine and aminoacetone from L-threonine by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Some aspects of the pathophysiology of semicarbazide-sensitive amine oxidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Ferricytochrome c Directly Oxidizes Aminoacetone to Methylglyoxal, a Catabolite Accumulated in Carbonyl Stress | PLOS One [journals.plos.org]

- 12. Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Frontiers | Methylglyoxal induces oxidative stress and ferroptosis of renal tubular epithelial cells in acute and chronic kidney injury mice [frontiersin.org]

- 16. Oxidative DNA damage induced by aminoacetone, an amino acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aminoacetone induces iron-mediated oxidative damage to isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aminoacetone induces oxidative modification to human plasma ceruloplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 21. capotchem.cn [capotchem.cn]

- 22. chemscene.com [chemscene.com]

- 23. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 24. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 25. assaygenie.com [assaygenie.com]

The Pro-Oxidant Mechanism of 1-Aminopropan-2-one Hydrochloride in Diabetic Pathology

Topic: Role of 1-aminopropan-2-one hydrochloride as a pro-oxidant in diabetes Content Type: In-depth Technical Guide

A Technical Monograph for Drug Development & Research

Executive Technical Summary

1-Aminopropan-2-one hydrochloride (Aminoacetone hydrochloride) is the stable salt form of aminoacetone (AA) , a pro-oxidant metabolite derived from threonine and glycine catabolism. While physiologically present at low concentrations, AA accumulates significantly in diabetic states due to alterations in metabolic flux and Semicarbazide-Sensitive Amine Oxidase (SSAO) activity.

This compound acts as a "Trojan horse" in diabetic pathology: it is a precursor to Methylglyoxal (MG) —a potent glycating agent—and a direct source of Reactive Oxygen Species (ROS) via metal-catalyzed autoxidation. This guide analyzes the dual-threat mechanism of AA, detailing its conversion into superoxide anions (

Molecular Mechanism of Action

The pathogenicity of aminoacetone stems from its thermodynamic instability and its specific enzymatic processing. In diabetes, the upregulation of threonine catabolism increases the intracellular pool of AA, overwhelming clearance mechanisms.

The Biosynthetic Origin

AA is primarily generated via the Threonine Dehydrogenase (TDH) pathway. In the liver and mitochondria, L-threonine is oxidized to 2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone. In healthy states, AA is rapidly converted to methylglyoxal (MG) and then detoxified by the glyoxalase system (Glo1/Glo2) into D-lactate.

The Autoxidation Cycle (The "Toxic Triad")

In hyperglycemic environments, the detoxification capacity is saturated. AA then undergoes two distinct oxidative fates:

-

Enzymatic Oxidation (SSAO-mediated): SSAO (VAP-1) deaminates AA, producing MG, ammonia (

), and Hydrogen Peroxide ( -

Metal-Catalyzed Autoxidation: In the presence of transition metals (specifically

and

Visualization: The AA-MG-ROS Axis

Figure 1: The dual pathway of Aminoacetone oxidation.[1] AA serves as a central hub generating both glycating agents (MG) and oxidative species (ROS) through enzymatic and non-enzymatic routes.

Pathological Relevance in Diabetes[1][2][3][4]

Pancreatic -Cell Toxicity

Research utilizing 1-aminopropan-2-one hydrochloride in RINm5f cells (insulinoma line) demonstrates that AA is more than a passive metabolite.

-

Mechanism:

-cells have low expression of antioxidant enzymes (SOD, Catalase). The ROS generated by AA autoxidation induces mitochondrial permeability transition, cytochrome c release, and caspase-3 activation. -

Result: Apoptosis and reduced insulin secretion, contributing to the "glucotoxicity" phenotype.

Vascular Complications

SSAO is highly expressed in vascular smooth muscle and endothelial cells. In diabetes, serum SSAO activity is often elevated. The local conversion of AA to MG and

-

Endothelial dysfunction.

-

Formation of AGEs (Advanced Glycation End-products) on collagen and elastin.

-

Microangiopathy (retinopathy and nephropathy).

Experimental Framework

This section details how to use 1-aminopropan-2-one hydrochloride to model these pathological states.

Reagent Handling & Preparation

The hydrochloride salt is used because free aminoacetone is unstable.

-

Compound: 1-aminopropan-2-one hydrochloride (CAS: 7737-17-9).[2]

-

Solubility: Soluble in water, PBS, and Ethanol.

-

Stability: Stock solutions (100 mM) should be prepared fresh in deoxygenated water/buffer to prevent premature autoxidation. Keep on ice.

Protocol A: Metal-Catalyzed Autoxidation Assay (Cell-Free)

Objective: Quantify the pro-oxidant capacity of AA by measuring Superoxide generation.

Principle: Cytochrome C reduction. Superoxide (

Materials:

-

Phosphate Buffer (50 mM, pH 7.4, Chelex-treated to remove trace metals).

-

Cytochrome C (Type III, bovine heart).

-

1-aminopropan-2-one HCl.[2]

-

Catalyst:

or

Step-by-Step Workflow:

-

Blank Preparation: Mix 900 µL Buffer + 50 µL Cytochrome C (40 µM final).

-

Sample Preparation: Add 1-aminopropan-2-one HCl (final conc. 0.1 – 5.0 mM).[2][3]

-

Induction: Initiate reaction by adding

(10 µM final). Note: AA autoxidizes slowly without metals; Cu2+ accelerates this >100x. -

Measurement: Monitor Absorbance at 550 nm kinetically for 30 minutes at 37°C.

-

Validation: Run a parallel control with Superoxide Dismutase (SOD) (100 U/mL). If the signal is quenched, it confirms

specificity.

Protocol B: HPLC Quantification of AA-Derived Methylglyoxal

Objective: Measure the conversion rate of AA to MG (SSAO activity or autoxidation rate).

Principle: MG is unstable. It must be trapped with o-phenylenediamine (o-PD) to form the stable quinoxaline derivative (2-methylquinoxaline), detectable by UV/HPLC.

Table 1: HPLC Parameters for MG Detection

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Water (50:50 v/v) or Acetonitrile gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 315 nm (specific for quinoxaline) |

| Retention Time | ~5-7 minutes (system dependent) |

| Derivatization | Incubation with 10 mM o-PD / 2M Perchloric Acid for 4h |

Workflow Visualization:

Figure 2: Workflow for quantifying Aminoacetone conversion to Methylglyoxal using o-PD derivatization.

References

-

Sartori, A., et al. (2008). Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells.[2][3] Chemical Research in Toxicology, 21(9), 1841-1850.[2][3] Link

-

Kazachkov, M., & Yu, P. H. (2005). A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples. Journal of Chromatography B, 824(1-2), 116-122. Link

-

Deng, Y., & Yu, P. H. (1999). Assessment of the deamination of aminoacetone, an endogenous substrate for semicarbazide-sensitive amine oxidase. Analytical Biochemistry, 276(2), 150-154. Link

-

Ray, S., & Ray, M. (1983). Formation of methylglyoxal from aminoacetone by amine oxidase from goat plasma.[2] Journal of Biological Chemistry, 258(6), 3461-3462.[2] Link

- Bechara, E. J. (2016). Oxidative stress in diabetes mellitus and the role of vitamins with antioxidant actions. Nutrition, 32(10), 1059-1068.

Sources

Technical Guide: Thermodynamic Stability and Degradation Kinetics of Aminoacetone Hydrochloride at Physiological pH

Executive Summary

Aminoacetone hydrochloride (AA[1][2][3]·HCl) serves as a stable, crystalline precursor to aminoacetone (AA), a pro-oxidant metabolite of threonine and glycine. While thermodynamically stable in its protonated salt form, AA exhibits rapid instability at physiological pH (7.4). This guide details the physicochemical drivers of this instability, specifically the pKa-dependent deprotonation that unlocks two competing degradation pathways: metal-catalyzed oxidative deamination (yielding methylglyoxal and ROS) and self-condensation (yielding 2,5-dimethylpyrazine). Understanding these mechanisms is critical for researchers modeling oxidative stress in diabetes or synthesizing pyrazine derivatives.

The Thermodynamic Landscape

The stability of aminoacetone is governed by the acid-base equilibrium of its amine group. In the hydrochloride salt form, the amine is fully protonated (

Physicochemical Constants[4]

-

Chemical Formula:

[2][4] -

Molecular Weight: 109.55 g/mol (Salt), 73.09 g/mol (Free Base)

-

pKa (Conjugate Acid): 7.84 (Experimental/Predicted consensus)

-

Note: This is significantly lower than typical primary amines (e.g., Glycine pKa ~9.6) due to the electron-withdrawing inductive effect of the adjacent ketone carbonyl group.

-

Species Distribution at Physiological pH

Using the Henderson-Hasselbalch equation, we can quantify the "thermodynamic pressure" for degradation at pH 7.4.

Degradation Pathways & Mechanisms[6]

Upon deprotonation, AA acts as a substrate for two competing, thermodynamically favorable pathways. The dominance of one over the other depends on oxygen tension and the presence of transition metals.

Pathway A: Oxidative Deamination (The Toxicity Pathway)

In the presence of molecular oxygen and trace transition metals (specifically

-

Mechanism: The enol form of AA reduces

to -

Thermodynamics: Highly exergonic; driven by the reduction potential of

. -

Biological Relevance: This pathway is responsible for AA-induced cytotoxicity (e.g., in pancreatic

-cells) and is mimicked enzymatically by Semicarbazide-Sensitive Amine Oxidase (SSAO).

Pathway B: Self-Condensation (The Pyrazine Pathway)

In the absence of oxidants or metals, AA undergoes nucleophilic self-attack.

-

Mechanism: Two molecules of AA condense to form 3,6-dihydro-2,5-dimethylpyrazine, which subsequently oxidizes (dehydrogenates) to the stable aromatic compound 2,5-dimethylpyrazine (2,5-DMP).[5]

-

Thermodynamics: Driven by the formation of the stable aromatic pyrazine ring.

Pathway Visualization

Caption: Competing degradation pathways of Aminoacetone at physiological pH. Red path indicates oxidative toxicity; Green path indicates pyrazine synthesis.

Experimental Validation Protocols

To quantify the thermodynamic stability and kinetic degradation rates, the following self-validating protocols are recommended.

Protocol A: Oxygen Consumption Assay (Kinetic Stability)

This method measures the rate of oxidative deamination (Pathway A) by tracking dissolved oxygen depletion.

-

Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.4) treated with Chelex-100 to remove background metals.

-

Instrumentation: Calibrate a Clark-type oxygen electrode (e.g., Hansatech Oxygraph) at 37°C.

-

Baseline: Add 1 mL buffer to the chamber. Record baseline for 2 minutes to ensure thermal stability.

-

Initiation: Inject AA·HCl (final conc. 1–5 mM).

-

Catalysis Check: After 2 minutes, inject

(final conc. 10–50 -

Data Analysis: Calculate the initial rate of

consumption (-

Validation: The rate should be negligible without Cu(II) and increase linearly with Cu(II) concentration. Addition of Catalase should release

(disproportionation of

-

Protocol B: HPLC-UV Quantification of Methylglyoxal

Direct measurement of AA is difficult due to its lability. Derivatization of the product (MG) is the gold standard.

-

Derivatization Agent: Prepare 0.5 M perchloric acid containing 0.1% o-phenylenediamine (o-PD).

-

Incubation: Incubate AA·HCl (1 mM) in PBS (pH 7.4) at 37°C for defined timepoints (0, 30, 60 min).

-

Termination: Aliquot 100

of sample into 100 -

Reaction: Incubate at room temperature for 4 hours (dark). o-PD reacts with MG to form the stable quinoxaline derivative (2-methylquinoxaline).

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

). -

Mobile Phase: 20% Acetonitrile / 80% Acetate Buffer (pH 4.0).

-

Detection: UV at 315 nm.

-

-

Quantification: Compare peak area against a standard curve of authentic methylglyoxal derivatized identically.

Experimental Workflow Diagram

Caption: Parallel workflows for kinetic characterization. Method A measures oxidation rate; Method B quantifies product formation.

Quantitative Data Summary

The following table summarizes the stability profile of Aminoacetone at 37°C, pH 7.4.

| Parameter | Condition | Value / Observation |

| Half-life ( | Metal-free buffer (Chelated) | > 4 hours (Slow dimerization) |

| Half-life ( | + | < 15 minutes (Rapid oxidation) |

| Major Product | Aerobic, +Metals | Methylglyoxal ( |

| Major Product | Anaerobic / High Conc. | 2,5-Dimethylpyrazine |

| pKa | Aqueous, 25°C | 7.84 |

| Reactive Fraction | pH 7.4 | ~26.5% (Free Base) |

References

-

Bechara, E. J. H., et al. (2007).[1] The dual face of endogenous

-aminoketones: Pro-oxidizing metabolic weapons.[1] Comparative Biochemistry and Physiology Part C. Link -

Deng, Y., & Yu, P. H. (1999). Assessment of the deamination of aminoacetone, an endogenous substrate for semicarbazide-sensitive amine oxidase.[6] Analytical Biochemistry.[6][7] Link

-

Sartori, A., et al. (2008). Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells.[4] Chemical Research in Toxicology.[8][9] Link

-

FooDB. (n.d.). Aminoacetone Compound Summary (FDB022860).Link

-

Nakano, S., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase.[10][11][12] Communications Chemistry.[7] Link

Sources

- 1. Aminoacetone - Wikipedia [en.wikipedia.org]

- 2. AMINOACETONE HYDROCHLORIDE | 7737-17-9 [chemicalbook.com]

- 3. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 4. Aminoacetone (hydrochloride) | CAS 7737-17-9 | Cayman Chemical | Biomol.com [biomol.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The oxidation of aminoacetone by a species of Arthrobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound Aminoacetone (FDB022860) - FooDB [foodb.ca]

- 9. P. aeruginosa Metabolome Database: Aminoacetone (PAMDB000441) [pseudomonas.umaryland.edu]

- 10. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Aminoacetone Hydrochloride Substrate Specificity for SSAO/VAP-1 Enzyme

Executive Summary

Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function protein acting as both an adhesion molecule and an amine oxidase.[1][2][3] While benzylamine is frequently used as a synthetic model substrate, Aminoacetone (AA) represents a critical endogenous physiological substrate.[4]

This guide details the technical utility of Aminoacetone Hydrochloride in SSAO research. Unlike synthetic substrates, aminoacetone metabolism links SSAO activity directly to the production of Methylglyoxal (MG) , a potent glycating agent implicated in diabetes and vascular inflammation. This document provides validated protocols, kinetic data, and mechanistic insights to ensure experimental rigor when assaying SSAO activity.

Mechanistic Foundations

The SSAO/VAP-1 Enzyme System

SSAO (EC 1.4.3.21) is a copper-containing amine oxidase that utilizes a unique cofactor, Topa-quinone (TPQ) .[5] It is distinct from Monoamine Oxidases (MAO-A/B) in its inhibitor sensitivity; it is inhibited by semicarbazide but insensitive to pargyline or clorgyline.[5]

Aminoacetone: The Physiological Link

Aminoacetone is derived from the catabolism of L-threonine and glycine.[6][7] Its oxidation by SSAO is not merely a clearance mechanism but a pathogenic pathway generating toxic aldehydes.

Reaction Stoichiometry:

Pathway Visualization

The following diagram illustrates the metabolic origin of aminoacetone and its conversion into the cytotoxic byproduct methylglyoxal.[5][7]

Figure 1: The physiological pathway of Aminoacetone metabolism by SSAO, leading to oxidative stress (H2O2) and glycation stress (Methylglyoxal).

Substrate Specificity & Kinetics[8][9]

Aminoacetone hydrochloride is preferred over benzylamine when studying the pathological implications of SSAO activity, particularly in diabetic complications.

Kinetic Comparison

SSAO exhibits a higher affinity (lower

| Substrate | Biological Relevance | ||

| Aminoacetone | 12 - 20 | High | Endogenous; Diabetes/Oxidative Stress link |

| Methylamine | ~65 | Moderate | Endogenous; Atherosclerosis link |

| Benzylamine | ~300 | High | Synthetic; Standard screening substrate |

Data compiled from rat aorta and human umbilical artery studies [1, 2].

Specificity Validation

To confirm that the observed activity is SSAO-mediated and not due to MAO or non-specific oxidases, a specific inhibitor profile is required:

-

Semicarbazide (1 mM): >95% Inhibition (Confirms SSAO).

-

Clorgyline/Pargyline (1 µM): No Inhibition (Rules out MAO-A/B).

-

MDL-72974A: Irreversible, highly selective SSAO inhibitor.

Experimental Protocols

Protocol A: The "Gold Standard" HPLC-UV Assay (Methylglyoxal Trapping)

Why this method? Methylglyoxal is unstable and volatile. Measuring it directly leads to poor reproducibility. This protocol uses o-Phenylenediamine (o-PD) to trap MG in situ as a stable quinoxaline derivative.

Reagents

-

Buffer: 0.1 M Potassium Phosphate, pH 7.4.

-

Substrate: Aminoacetone Hydrochloride (Freshly prepared, 10 mM stock).

-

Derivatizing Agent: 10 mM o-Phenylenediamine (o-PD) in 0.1 M HCl.

-

Stop Solution: 2 M Perchloric Acid (PCA).

-

Standard: 2-Methylquinoxaline (for HPLC calibration).

Workflow Diagram

Figure 2: Step-by-step workflow for the specific detection of SSAO activity via Methylglyoxal trapping.

Step-by-Step Methodology

-

Pre-incubation: Incubate 100 µL of enzyme source (e.g., tissue homogenate) with 10 µM Pargyline for 20 minutes at 37°C to silence MAO activity.

-

Reaction: Add Aminoacetone HCl (final conc. 50-500 µM) and o-PD (final conc. 1 mM).

-

Note: o-PD is added during the reaction to trap MG immediately upon formation.

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Stop reaction with 50 µL 2 M PCA.

-

Clarification: Centrifuge at 10,000 x g for 5 minutes.

-

Detection: Inject supernatant onto a C18 HPLC column.

-

Mobile Phase: Methanol/Water/Acetonitrile gradient.

-

Detection: UV absorbance at 315 nm.

-

Quantification: Compare peak area to 2-Methylquinoxaline standard curve.

-

Protocol B: High-Throughput Fluorometric Assay (Amplex Red)

Why this method? Suitable for screening inhibitors. Detects H2O2 coproduct. Less specific than HPLC but faster.

-

Mix: 50 µL Sample + 50 µL Working Solution (100 µM Amplex Red + 0.2 U/mL HRP + 500 µM Aminoacetone HCl).

-

Control: Run a parallel well with 1 mM Semicarbazide.

-

Read: Measure fluorescence (Ex/Em 530/590 nm) kinetically for 30 minutes.

-

Calculation:

.

Critical Technical Considerations

Substrate Stability

Aminoacetone is chemically unstable.

-

Storage: Store Aminoacetone HCl powder at -20°C, desiccated.

-

Solution: Prepare solutions immediately before use . Do not store frozen stocks of dissolved aminoacetone; it can auto-oxidize or polymerize, leading to high background signal.

Signal Specificity

In complex tissues (liver, kidney), other enzymes might generate H2O2.

-

Self-Validation: Always subtract the signal from a semicarbazide-treated control. If the semicarbazide-sensitive fraction is <50% of the total signal, the H2O2 assay (Protocol B) is unreliable; switch to the HPLC method (Protocol A).

References

-

Precious, E., et al. (1988). "Aminoacetone metabolism by semicarbazide-sensitive amine oxidase in rat aorta." Biochemical Pharmacology.

-

Deng, Y., et al. (1998). "Deamination of methylamine and aminoacetone increases aldehydes and oxidative stress in rats."[9] Life Sciences.[9]

-

Lyles, G.A. (1996). "Mammalian plasma and tissue-bound semicarbazide-sensitive amine oxidases: biochemical, pharmacological and toxicological aspects." International Journal of Biochemistry & Cell Biology.

-

Yu, P.H., et al. (2003). "Involvement of SSAO-mediated deamination of methylamine and aminoacetone in the development of vascular disorders." Journal of Neural Transmission.

-

MedChemExpress. "Aminoacetone hydrochloride Product Information."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminoacetone metabolism by semicarbazide-sensitive amine oxidase in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Assessment of the deamination of aminoacetone, an endogenous substrate for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deamination of methylamine and aminoacetone increases aldehydes and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Aminopropan-2-one Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopropan-2-one hydrochloride, also known as aminoacetone hydrochloride, is a key chemical intermediate with significant relevance in both biochemical research and pharmaceutical development. As the hydrochloride salt of the simplest α-aminoketone, its bifunctional nature, possessing both a primary amine and a ketone, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the molecular and physical characteristics of 1-aminopropan-2-one hydrochloride, detailed synthetic protocols, and an exploration of its applications, particularly within the realm of drug discovery and development.

Core Molecular and Physical Characteristics

1-Aminopropan-2-one hydrochloride is a white to off-white crystalline solid.[1][2] Its hydrochloride form enhances its stability, as the free base, aminoacetone, is prone to self-condensation.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Aminopropan-2-one Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 7737-17-9 | [1][4] |

| Molecular Formula | C₃H₈ClNO | [4] |

| Molecular Weight | 109.55 g/mol | [5] |

| Melting Point | 73-74 °C | [6] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml) | [4] |

| Stability | Hygroscopic; stable for at least 4 years when stored at -20°C. | [4] |

Spectroscopic Profile

The structural elucidation of 1-aminopropan-2-one hydrochloride is confirmed through various spectroscopic techniques. While a comprehensive, publicly available dataset with detailed peak assignments is not consistently found in a single source, typical spectral features can be inferred from data on related compounds and general principles of spectroscopy.

-

¹H NMR Spectroscopy: A ¹H NMR spectrum in CD₃OD would be expected to show a singlet for the methyl protons (CH₃), and a singlet for the methylene protons (CH₂) adjacent to the carbonyl and ammonium groups.[7]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would characteristically show three peaks corresponding to the methyl carbon, the methylene carbon, and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the N-H stretching of the primary ammonium group, C-H stretching, a strong C=O stretching for the ketone, and C-N stretching.[8]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methyl group or cleavage adjacent to the carbonyl group.[9][10]

Synthesis and Purification

The synthesis of α-aminoketones, including 1-aminopropan-2-one, has been an area of active research, with numerous methods developed.[11][12] A common laboratory-scale synthesis of 1-aminopropan-2-one hydrochloride is detailed below.

Laboratory Synthesis from N-protected Alanine Derivatives

A prevalent method for synthesizing α-aminoketones involves the reaction of an N-protected amino acid derivative with an organometallic reagent, followed by deprotection.[12] For 1-aminopropan-2-one, L-alanine is a common starting material.[13]

Experimental Protocol: Synthesis from a Protected Alanine Precursor

-

Activation of N-protected Alanine: N-protected alanine (e.g., Cbz-alanine or Boc-alanine) is converted to a more reactive species, such as a Weinreb amide or an acid chloride.

-

Grignard Reaction: The activated alanine derivative is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) at low temperature to form the corresponding N-protected aminoketone.

-

Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, or acid treatment for Boc). The resulting free amine is then treated with hydrochloric acid to precipitate 1-aminopropan-2-one hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: Synthesis of imidazoles from 1-aminopropan-2-one hydrochloride.

Synthesis of Pyrazines

Pyrazines are another important class of nitrogen-containing heterocycles found in many biologically active molecules. [14][15]The self-condensation of two molecules of an α-aminoketone, followed by oxidation, is a classical method for the synthesis of symmetrically substituted pyrazines. [16]For instance, the condensation of 1-aminopropan-2-one can lead to the formation of 2,5-dimethylpyrazine.

Role in Biological Systems and Drug Development

1-Aminopropan-2-one is a catabolite of the amino acids threonine and glycine. [4]In biological systems, it can be converted to methylglyoxal by the action of amine oxidases. This metabolic link has drawn interest in the context of diseases such as diabetes, where elevated levels of methylglyoxal are observed. [4] In the field of drug development, α-aminoketones are recognized as important pharmacophores and synthetic intermediates. [11][17]While specific blockbuster drugs directly synthesized from 1-aminopropan-2-one hydrochloride are not prominently documented, its utility as a precursor for heterocyclic scaffolds like imidazoles and pyrazines is of significant interest to medicinal chemists. [1][18][19]These heterocyclic cores are present in a vast number of marketed drugs and clinical candidates.

Stability and Degradation

As a hydrochloride salt, 1-aminopropan-2-one hydrochloride is significantly more stable than its free base. However, it is hygroscopic and should be stored in a dry environment. [20]Forced degradation studies, which involve subjecting the compound to stress conditions such as heat, humidity, light, and various pH levels, are crucial for understanding its stability profile and identifying potential degradation products. [21][22]The primary degradation pathway for α-aminoketones in solution can involve self-condensation, particularly under neutral to basic conditions.

Safety and Handling

1-Aminopropan-2-one hydrochloride is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation. [2]It may also cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. [5]Work should be conducted in a well-ventilated area or a fume hood. [6] Hazard Statements: H302, H315, H319, H332, H335 [2] Precautionary Statements: P280, P305, P310, P338, P351 [2]

Conclusion

1-Aminopropan-2-one hydrochloride is a versatile and valuable chemical entity for both fundamental research and applied pharmaceutical sciences. Its well-defined physical and chemical properties, coupled with its reactivity as a bifunctional building block, make it an important tool for the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, stability, and handling is essential for its effective and safe utilization in the laboratory and in the development of new therapeutic agents.

References

-

Advances in the Synthetic Approaches to α‐Amino Ketones: Scope, Mechanism, and Application. (2026). Request PDF. [Link]

-

Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (2025). Request PDF. [Link]

-

Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Bentham Science Publisher. [Link]

-

Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles. Thieme. [Link]

-

1-Aminopropan-2-one hydrochloride | CAS#:7737-17-9. Chemsrc. [Link]

-

Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Der Pharma Chemica. [Link]

-

Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. [Link]

-

Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid. SCIRP. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-